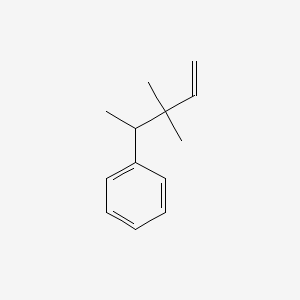![molecular formula C9H18N2 B13812344 2,5,7-Trimethyl-1,4-diazabicyclo[2.2.2]octane CAS No. 6711-36-0](/img/structure/B13812344.png)
2,5,7-Trimethyl-1,4-diazabicyclo[2.2.2]octane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Diazabicyclo[2.2.2]octane,2,5,7-trimethyl-(6ci,8ci,9ci) is a bicyclic organic compound known for its strong nucleophilic and basic properties. It is commonly used in organic synthesis as a catalyst and reagent due to its unique structure and reactivity. This compound is also referred to as a caged tertiary diamine, which makes it a versatile tool in various chemical reactions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,4-Diazabicyclo[2.2.2]octane,2,5,7-trimethyl-(6ci,8ci,9ci) can be synthesized through the thermal reactions of compounds such as ethanolamine in the presence of zeolitic catalysts. The idealized conversion involves the reaction of ethanolamine to produce the desired compound along with ammonia and water as by-products .
Industrial Production Methods
Industrial production of this compound typically involves the use of zeolitic catalysts to facilitate the thermal reactions. The process is optimized to ensure high yield and purity of the final product. The compound is then purified through crystallization and other standard chemical purification techniques .
Analyse Des Réactions Chimiques
Types of Reactions
1,4-Diazabicyclo[2.2.2]octane,2,5,7-trimethyl-(6ci,8ci,9ci) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: It can also undergo reduction reactions, although these are less common.
Substitution: The compound is highly nucleophilic and can participate in substitution reactions, particularly nucleophilic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and other peroxides.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: The compound reacts readily with alkyl halides and other electrophiles under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield various oxygenated derivatives, while substitution reactions typically produce alkylated products .
Applications De Recherche Scientifique
1,4-Diazabicyclo[2.2.2]octane,2,5,7-trimethyl-(6ci,8ci,9ci) has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 1,4-Diazabicyclo[2.2.2]octane,2,5,7-trimethyl-(6ci,8ci,9ci) involves its strong nucleophilic and basic properties. It acts as a nucleophilic catalyst, facilitating various chemical reactions by donating electron pairs to electrophiles. The compound’s unique structure allows it to stabilize transition states and intermediates, thereby increasing the reaction rate and yield .
Comparaison Avec Des Composés Similaires
Similar Compounds
Quinuclidine: Similar in structure but has one nitrogen atom replaced by a carbon atom.
Tropane: Another bicyclic compound with different functional groups and reactivity.
Uniqueness
1,4-Diazabicyclo[2.2.2]octane,2,5,7-trimethyl-(6ci,8ci,9ci) is unique due to its strong nucleophilicity and basicity, which make it an effective catalyst and reagent in various chemical reactions. Its ability to stabilize transition states and intermediates sets it apart from other similar compounds .
Propriétés
Numéro CAS |
6711-36-0 |
|---|---|
Formule moléculaire |
C9H18N2 |
Poids moléculaire |
154.25 g/mol |
Nom IUPAC |
2,5,7-trimethyl-1,4-diazabicyclo[2.2.2]octane |
InChI |
InChI=1S/C9H18N2/c1-7-6-11-8(2)4-10(7)5-9(11)3/h7-9H,4-6H2,1-3H3 |
Clé InChI |
SJERGFYNVUJKSM-UHFFFAOYSA-N |
SMILES canonique |
CC1CN2CC(N1CC2C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



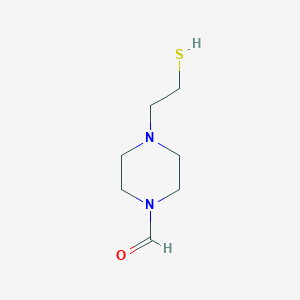
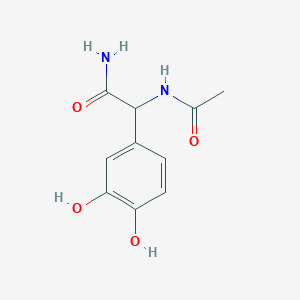
![[(4-Chlorophenyl)(methoxy)methylene]malononitrile](/img/structure/B13812279.png)
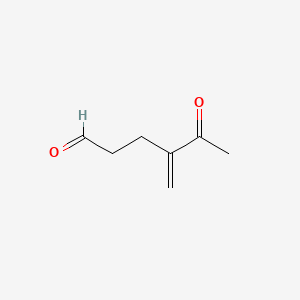
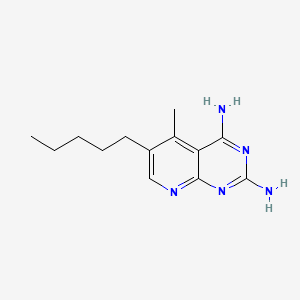
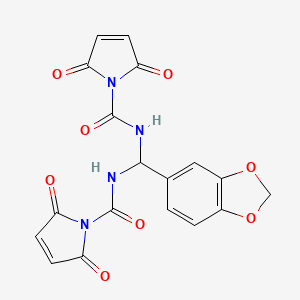
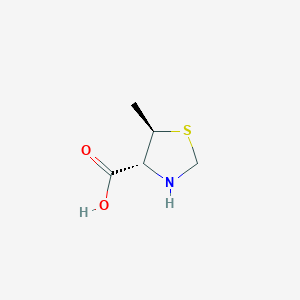
![5-Chloro-2-[[[(1-oxo-3-phenyl-2-propenyl)amino]thioxomethyl]amino]-benzoic acid](/img/structure/B13812307.png)
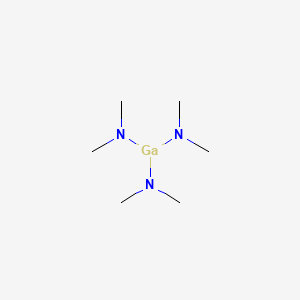
![7-Azatricyclo[4.3.0.03,9]nonane](/img/structure/B13812311.png)
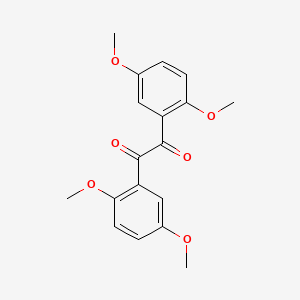
![(5E)-5-(3-Ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-3-[(Z)-(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)methyl]cyclohex-3-ene-1-carboxamide](/img/structure/B13812323.png)
